2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a chlorinated aromatic ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine ring. The process may start with the chlorination of 2-methoxybenzenesulfonamide, followed by the reaction with 2-(morpholin-4-yl)ethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine ring can enhance binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-[2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL]BENZENESULFONAMIDE: Shares structural similarities but differs in the position of functional groups.
5-{5-CHLORO-2-[(3S)-3-[(MORPHOLIN-4-YL)METHYL]-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBONYL]PHENYL}-1,2-DIMETHYL-1H-PYRROLE-3-CARBOXYLIC ACID: Another related compound with a different core structure and additional functional groups.
Uniqueness
2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H24ClN3O5S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-morpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C16H24ClN3O5S/c1-12(16(21)18-5-6-20-7-9-25-10-8-20)19-26(22,23)15-11-13(17)3-4-14(15)24-2/h3-4,11-12,19H,5-10H2,1-2H3,(H,18,21) |
InChI Key |
PVSNZNPPSYBHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.